molecular formula C26H19NO2 B328769 2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE

2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE

Cat. No.: B328769
M. Wt: 377.4 g/mol
InChI Key: FHLYXDFQQCFEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining indene and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole-3-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups, acidic conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE
  • This compound derivatives
  • Other indene and pyrrole-based compounds

Uniqueness

The uniqueness of this compound lies in its combined indene and pyrrole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H19NO2

Molecular Weight

377.4 g/mol

IUPAC Name

2-[(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C26H19NO2/c1-16-14-19(15-23-25(28)21-11-5-6-12-22(21)26(23)29)17(2)27(16)24-13-7-9-18-8-3-4-10-20(18)24/h3-15H,1-2H3

InChI Key

FHLYXDFQQCFEEU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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